

Application Notes and Protocols for Two-Photon Microscopy Using CRANAD-28

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Compound of Interest

Compound Name: CRANAD-28

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Abstract

CRANAD-28 is a novel curcumin-based fluorescent probe with a difluoroboron core, designed for the sensitive and specific detection of amyloid-beta ($A\beta$) plaques, a hallmark of Alzheimer's disease (AD).[1][2] Its excellent photophysical properties, including a high quantum yield and a large Stokes shift, make it an ideal candidate for in vivo two-photon microscopy.[3]

Furthermore, **CRANAD-28** exhibits the ability to penetrate the blood-brain barrier (BBB) and has shown low toxicity, making it suitable for longitudinal studies in living animals.[1][2][4] This document provides a detailed protocol for the use of **CRANAD-28** in two-photon imaging of $A\beta$ plaques in mouse models of AD, along with its photophysical and binding characteristics.

Introduction

Two-photon microscopy is a powerful technique for high-resolution, deep-tissue imaging in living animals. The development of targeted fluorescent probes is crucial for visualizing specific pathological features in vivo. **CRANAD-28** has emerged as a robust tool in AD research, enabling the visualization of both $A\beta$ plaques and cerebral amyloid angiopathy (CAA).[3][5][6][7] This bifunctional molecule not only serves as an imaging agent but has also been shown to inhibit the copper-induced crosslinking of $A\beta$, suggesting potential therapeutic applications.[3][6] These application notes provide the essential information and detailed protocols for utilizing **CRANAD-28** in your research.

Quantitative Data

The following tables summarize the key quantitative properties of **CRANAD-28**.

Table 1: Photophysical Properties of **CRANAD-28**

Property	Value	Reference
Excitation Wavelength (in PBS)	498 nm	[1][3]
Emission Wavelength (in PBS)	578 nm	[1][3]
Stokes Shift	80 nm	[3]
Quantum Yield (in PBS)	> 0.32	[1][4]
Two-Photon Excitation Wavelength	~900 nm	[8]

Table 2: In Vitro Binding Affinity (Kd) of **CRANAD-28** to A β Species

A β Species	Kd (nM)	Reference
A β 40 monomers	68.8	[3]
A β 42 monomers	159.7	[3]
A β 42 dimers	162.9	[3]
A β 42 oligomers	85.7	[3]
A β 40 aggregates	52.4	[3]

Experimental Protocols

This section outlines the detailed methodology for in vivo two-photon microscopy of A β plaques using **CRANAD-28** in an APP/PS1 mouse model of Alzheimer's disease.

Materials

- **CRANAD-28**
- Dimethyl sulfoxide (DMSO)
- Saline solution (0.9% NaCl)
- APP/PS1 transgenic mice (e.g., 9-month-old)
- Wild-type control mice
- Anesthesia (e.g., isoflurane)
- Texas Red-dextran (70,000 MW) for vessel visualization
- Two-photon microscope with a tunable Ti:sapphire laser

Animal Preparation

- **Anesthesia:** Anesthetize the mouse using isoflurane (2-3% for induction, 1-1.5% for maintenance).
- **Surgical Procedure:** Perform a craniotomy or a thinned-skull window preparation over the region of interest (e.g., the cortex) to provide optical access to the brain. A thinned-skull procedure is less invasive.[\[3\]](#)
- **Immobilization:** Securely fix the head of the mouse under the microscope objective.

Probe Administration

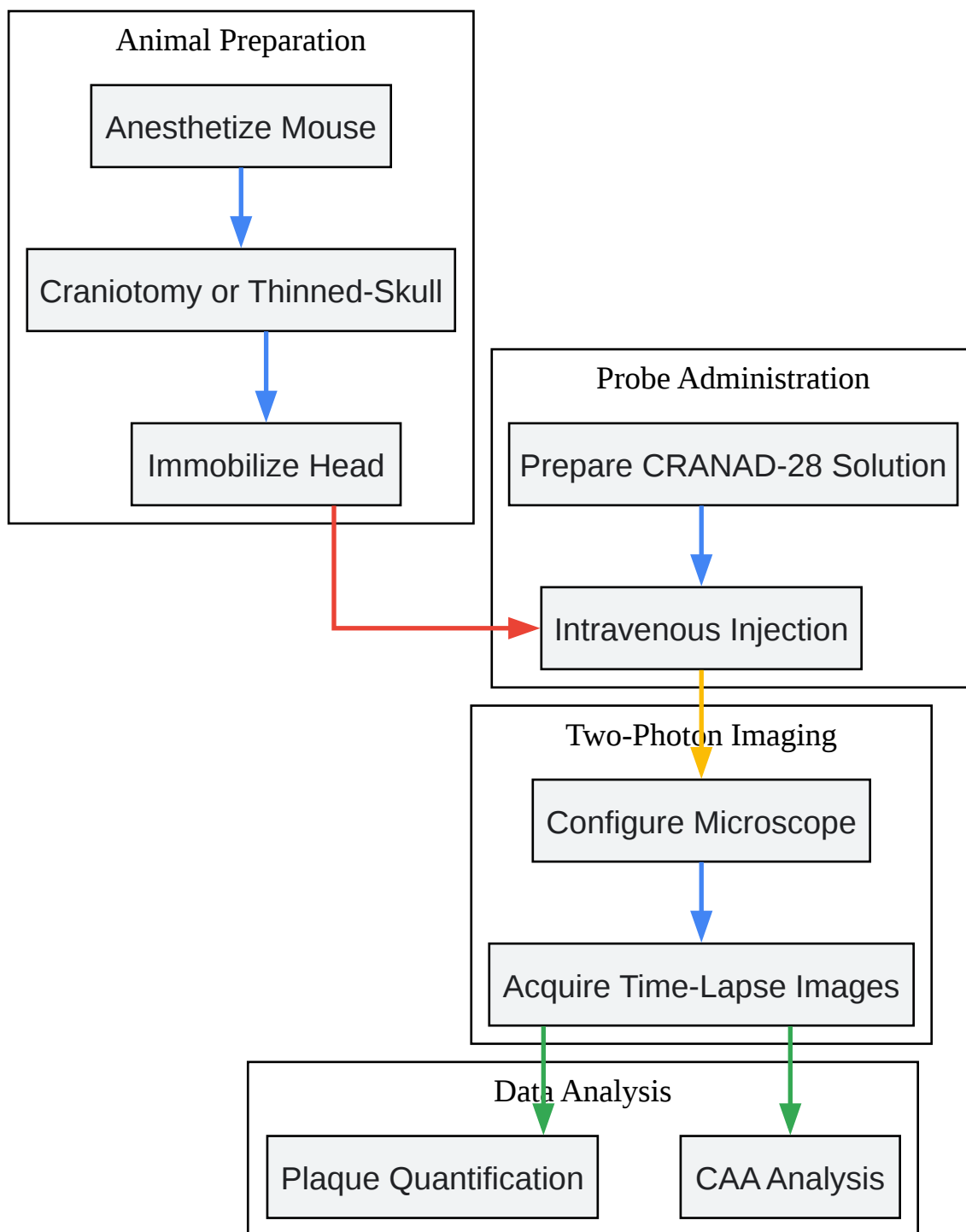
- **CRANAD-28 Solution Preparation:** Dissolve **CRANAD-28** in DMSO to create a stock solution. Further dilute with saline to the final desired concentration for injection.
- **Vascular Labeling (Optional):** To visualize blood vessels and cerebral amyloid angiopathy, intravenously inject Texas Red-dextran.[\[3\]](#)
- **CRANAD-28 Injection:** Administer **CRANAD-28** via intravenous (i.v.) injection. A typical dosage is 5.0 mg/kg.[\[9\]](#)[\[10\]](#)

Two-Photon Imaging

- Microscope Setup:
 - Tune the two-photon laser to the appropriate excitation wavelength for **CRANAD-28** (approximately 900 nm).[8]
 - Set the emission filter to collect the fluorescence signal from **CRANAD-28** (e.g., a bandpass filter around 578 nm).[1][3]
 - If using a vascular label, use a separate channel with the appropriate excitation and emission settings for Texas Red.
- Image Acquisition:
 - Acquire baseline images before **CRANAD-28** injection.
 - Begin imaging immediately after injection and continue to capture images at various time points to observe the kinetics of plaque labeling. The probe has been shown to reach its peak accumulation in the brain around 10 minutes post-injection.[11]
 - Acquire Z-stacks to visualize plaques in three dimensions.

Visualizations

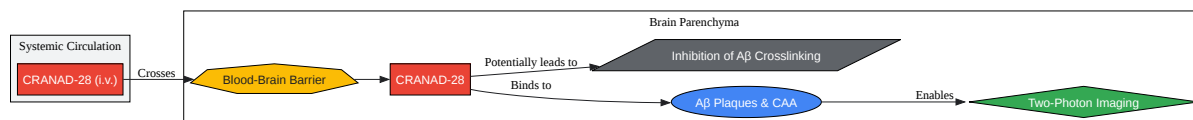
Experimental Workflow



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Caption: Workflow for in vivo two-photon imaging with **CRANAD-28**.

Proposed Mechanism of Action



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Caption: **CRANAD-28** crosses the BBB to target Aβ for imaging and therapy.

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